molecular formula C14H20BClO3 B14031232 2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14031232
M. Wt: 282.57 g/mol
InChI Key: VHTDWQUEUWWJIX-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boron atom in its structure makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

3-Chloro-4-ethoxyphenylboronic acid+PinacolThis compound\text{3-Chloro-4-ethoxyphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Chloro-4-ethoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances the reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: 3-Chloro-4-ethoxyphenol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-ethoxyphenylboronic acid
  • 2-(3-Chloro-4-ethoxyphenyl)acetohydrazide
  • 2-(3-Chloro-4-ethoxyphenyl)-N,N,3-trimethyl-1-pentanamine

Uniqueness

2-(3-Chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity as a boronic ester. Its structure allows for efficient participation in cross-coupling reactions, making it a valuable tool in organic synthesis. The presence of the ethoxy group also provides additional sites for further functionalization, enhancing its versatility in chemical transformations.

Properties

Molecular Formula

C14H20BClO3

Molecular Weight

282.57 g/mol

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3

InChI Key

VHTDWQUEUWWJIX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)Cl

Origin of Product

United States

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